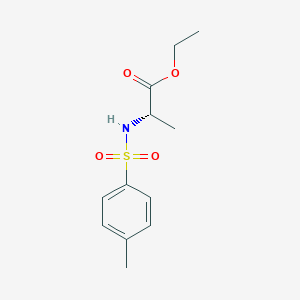
Ethyl tosyl-L-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl tosyl-L-alaninate is an organic compound that combines the properties of ethyl esters, tosyl groups, and L-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl tosyl-L-alaninate typically involves the esterification of L-alanine followed by tosylation. The general procedure includes:
Esterification: L-alanine is reacted with ethanol in the presence of an acid catalyst to form ethyl L-alaninate.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl tosyl-L-alaninate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-alanine and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines and thiols, typically under mild conditions.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is used in anhydrous conditions.
Major Products:
Nucleophilic Substitution: Produces substituted alanine derivatives.
Hydrolysis: Produces L-alanine and ethanol.
Reduction: Produces the corresponding alcohol.
Scientific Research Applications
Ethyl tosyl-L-alaninate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in drug development due to its ability to modify amino acids.
Biochemistry: Studied for its interactions with enzymes and proteins.
Mechanism of Action
The mechanism of action of ethyl tosyl-L-alaninate involves its ability to act as a substrate or inhibitor in enzymatic reactions. The tosyl group can interact with active sites of enzymes, while the ethyl ester can be hydrolyzed to release L-alanine, which participates in various metabolic pathways .
Comparison with Similar Compounds
Ethyl L-alaninate: Lacks the tosyl group, making it less reactive in nucleophilic substitution reactions.
Tosyl-L-alanine: Lacks the ethyl ester group, affecting its solubility and reactivity.
Uniqueness: Ethyl tosyl-L-alaninate is unique due to the presence of both the tosyl and ethyl ester groups, which confer distinct reactivity and solubility properties, making it versatile for various applications.
Properties
Molecular Formula |
C12H17NO4S |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
ethyl (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C12H17NO4S/c1-4-17-12(14)10(3)13-18(15,16)11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3/t10-/m0/s1 |
InChI Key |
RJYNKHXDNVWWHC-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)NS(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCOC(=O)C(C)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















